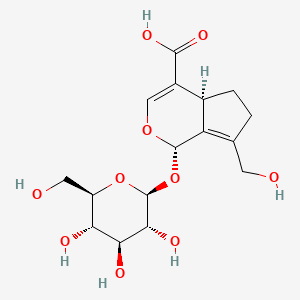
Arborescosidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily isolated from the plant Veronica beccabunga (brooklime) . This compound is part of a larger group of iridoid glucosides, which are known for their diverse biological activities.
Vorbereitungsmethoden
Arborescosidic acid can be extracted from the aerial parts of plants such as Plantago holosteum and Veronica beccabunga. The extraction process typically involves the use of methanol (MeOH) as a solvent. The air-dried and powdered plant material is extracted with MeOH at 40°C for several hours. The extract is then filtered, and the residue is further extracted multiple times. The combined filtrates are evaporated under vacuum to obtain a crude MeOH extract. This extract is then subjected to various chromatographic techniques, such as polyamide column chromatography and silica gel column chromatography, to isolate pure this compound .
Analyse Chemischer Reaktionen
Arborescosidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Arborescosidic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of arborescosidic acid involves its interaction with various molecular targets and pathways. As an iridoid glucoside, it is believed to exert its effects through modulation of inflammatory pathways, inhibition of microbial growth, and antioxidant activity. The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Arborescosidic acid is similar to other iridoid glucosides such as aucubin, verbascoside, and catalpol. it is unique due to its carboxylated structure and the presence of an 8,9-double bond. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
- Aucubin
- Verbascoside
- Catalpol
- Melittoside
- Monomelittoside
These compounds share similar iridoid glucoside structures but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C16H22O10 |
|---|---|
Molekulargewicht |
374.34 g/mol |
IUPAC-Name |
(1S,4aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5,7,9,11-13,15-21H,1-4H2,(H,22,23)/t7-,9-,11-,12+,13-,15+,16+/m1/s1 |
InChI-Schlüssel |
UJHKVBUVGHLNMO-QWLNJVRVSA-N |
Isomerische SMILES |
C1CC(=C2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO |
Kanonische SMILES |
C1CC(=C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


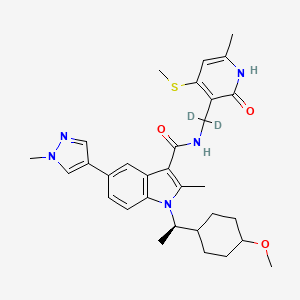
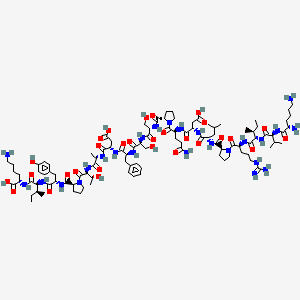
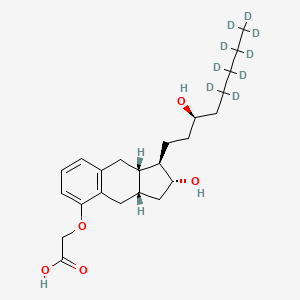

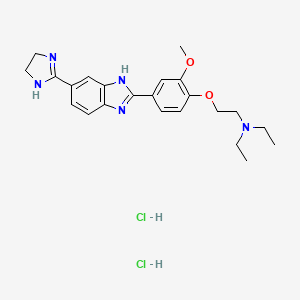
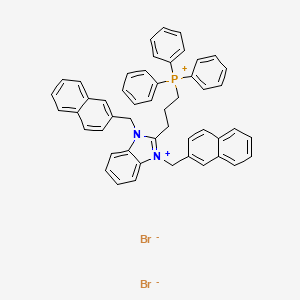

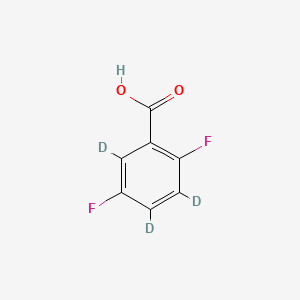
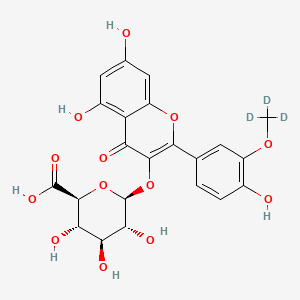
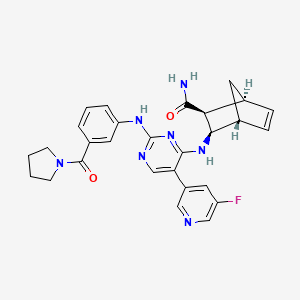

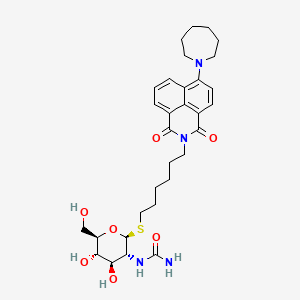
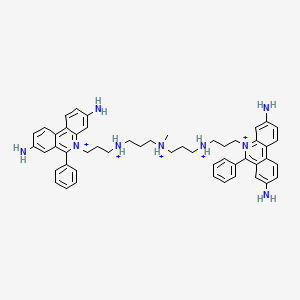
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
